An In-depth Technical Guide to Propyl 3-chlorosulfonylpropanoate and its Analogs for Advanced Research Applications
An In-depth Technical Guide to Propyl 3-chlorosulfonylpropanoate and its Analogs for Advanced Research Applications
This guide provides a comprehensive technical overview of Propyl 3-chlorosulfonylpropanoate, a potentially valuable reagent for researchers, scientists, and professionals in drug development. Due to the limited direct documentation of the propyl ester, this document leverages extensive data from its closely related and commercially available analogs, Methyl 3-(chlorosulfonyl)propanoate and Ethyl 3-(chlorosulfonyl)propanoate, to provide a robust and scientifically grounded resource.
Compound Identification and Physicochemical Properties
A definitive CAS (Chemical Abstracts Service) number for Propyl 3-chlorosulfonylpropanoate is not readily found in major chemical databases. This suggests that while theoretically sound, this specific ester may be a novel compound or one that has not been widely synthesized or commercialized. However, its lower alkyl ester analogs are well-characterized, providing a strong basis for understanding its expected properties.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 3-(chlorosulfonyl)propanoate | 15441-07-3[1][2][3][4] | C4H7ClO4S | 186.61[1][2] |
| Ethyl 3-(chlorosulfonyl)propanoate | 103472-25-9 | C5H9ClO4S | 200.64 |
| Propyl 3-chlorosulfonylpropanoate | Not readily available | C6H11ClO4S | 214.67 (Calculated) |
Molecular Structure
The molecular structure of Propyl 3-chlorosulfonylpropanoate consists of a propyl ester of propanoic acid, with a highly reactive chlorosulfonyl group attached to the 3-position of the propanoate backbone.
Caption: Molecular Structure of Propyl 3-chlorosulfonylpropanoate.
Synthesis and Reactivity
General Synthesis
Esters of 3-(chlorosulfonyl)propanoic acid are typically synthesized from the corresponding 3-mercaptopropionic acid or its derivatives. The synthesis generally involves the oxidation of the thiol group to a sulfonic acid, followed by chlorination to yield the sulfonyl chloride.
A plausible synthetic route would involve the following conceptual steps:
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Thiol Protection (Optional): Protection of the thiol group of 3-mercaptopropionic acid.
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Esterification: Reaction of the carboxylic acid with propanol under acidic conditions to form propyl 3-mercaptopropanoate.
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Oxidative Chlorination: Treatment of the thiol or its protected form with an oxidizing and chlorinating agent (e.g., chlorine in the presence of water) to directly form the sulfonyl chloride.
Core Reactivity: The Sulfonyl Chloride Group
The reactivity of Propyl 3-chlorosulfonylpropanoate is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl).[5] This electrophilicity is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[5] Consequently, the sulfonyl chloride readily reacts with a wide range of nucleophiles, with the chloride ion acting as an excellent leaving group.[5]
Caption: General Nucleophilic Substitution at a Sulfonyl Chloride.
Key reactions include:
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Reaction with Amines (Sulfonamide Formation): This is one of the most important reactions of sulfonyl chlorides, forming a stable sulfonamide linkage (-SO₂NR₂).[6] This reaction is fundamental in medicinal chemistry for synthesizing a vast array of "sulfa drugs" and other therapeutic agents.[6][7]
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Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base (like pyridine), sulfonyl chlorides react with alcohols to form sulfonate esters (RSO₂OR').[8] This transforms the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.[9]
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Hydrolysis: Sulfonyl chlorides react readily, and often exothermically, with water to hydrolyze into the corresponding sulfonic acid (RSO₃H) and hydrochloric acid (HCl).[8][10] This necessitates handling in anhydrous conditions.
Applications in Research and Drug Development
The bifunctional nature of Propyl 3-chlorosulfonylpropanoate—possessing both a reactive sulfonyl chloride and an ester group—makes it a valuable building block in organic synthesis and bioconjugation.
Role as a Bifunctional Linker
The ester can be hydrolyzed to a carboxylic acid or converted to other functional groups, while the sulfonyl chloride can react with nucleophiles like amines or thiols. This allows for the tethering of different molecular entities.
Potential Workflow in Bioconjugation:
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Protein Modification: A protein with an available lysine residue (containing a primary amine) is reacted with Propyl 3-chlorosulfonylpropanoate under controlled pH conditions. The amine attacks the sulfonyl chloride, forming a stable sulfonamide bond and linking the propanoate moiety to the protein.
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Ester Hydrolysis: The propyl ester on the now-conjugated linker is hydrolyzed to reveal a terminal carboxylic acid.
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Secondary Coupling: This newly exposed carboxylic acid can then be activated (e.g., as an NHS ester) and coupled to another molecule containing a primary amine, effectively linking the two entities.
Sources
- 1. Methyl 3-(chlorosulfonyl)propanoate | C4H7ClO4S | CID 4962888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 3-(chlorosulfonyl)propanoate | CAS 15441-07-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 15441-07-3|Methyl 3-(chlorosulfonyl)propanoate|BLD Pharm [bldpharm.com]
- 4. Methyl 3-(chlorosulfonyl)propanoate suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
